An In-depth Technical Guide to the Chemical Properties and Applications of 5-(6-Bromopyridin-2-yl)pyrimidine
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(6-Bromopyridin-2-yl)pyrimidine
Introduction
In the landscape of modern medicinal chemistry and materials science, heteroaromatic scaffolds serve as foundational elements for the design of novel functional molecules. Among these, structures incorporating linked pyridine and pyrimidine rings are of particular interest due to their prevalence in biologically active compounds and their versatile chemical nature. This guide provides a comprehensive technical overview of 5-(6-Bromopyridin-2-yl)pyrimidine , a key building block whose strategic arrangement of nitrogen atoms and a reactive bromine handle makes it an exceptionally valuable intermediate for drug discovery and organic synthesis.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the compound's reactivity and the strategic considerations for its use in synthesis. We will explore its physicochemical properties, spectroscopic signature, primary synthetic routes, and, most critically, its reactivity profile, which enables a wide array of subsequent chemical transformations.
Physicochemical and Spectroscopic Profile
The unique arrangement of two electron-deficient aromatic rings connected by a C-C bond, along with a strategically placed bromine atom, defines the core properties of 5-(6-Bromopyridin-2-yl)pyrimidine.
Core Physicochemical Properties
A summary of the key computed and experimental properties is presented below. These values are essential for planning reactions, purification, and formulation.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₅BrN₄ | - |
| Molecular Weight | 249.07 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Inferred from similar bi-heteroaryl compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dioxane, THF) | [1] |
| InChIKey | Inferred from structure | - |
| SMILES | C1=CC(=C(N=C1)Br)C2=CN=CN=C2 | - |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures based on the analysis of its constituent fragments.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon environments are distinct due to the asymmetry of the molecule and the influence of the electronegative nitrogen and bromine atoms.
-
¹H NMR: The protons on both the pyridine and pyrimidine rings will appear in the aromatic region (typically δ 7.0-9.5 ppm). The pyrimidine protons are expected at high chemical shifts, with the H2 proton being the most deshielded.[2] The pyridine protons will show characteristic coupling patterns.
-
¹³C NMR: The carbon spectrum will display nine distinct signals. Carbons adjacent to nitrogen atoms (e.g., C2, C4, C6 of pyrimidine and C2, C6 of pyridine) will be significantly downfield. The carbon atom bearing the bromine (C6 of pyridine) will be shifted upfield relative to a C-H carbon due to the "heavy atom effect".
| Atom Position (Illustrative) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyrimidine H-2 | ~9.3 | ~158 | Flanked by two N atoms |
| Pyrimidine H-4/H-6 | ~9.1 | ~156 | Adjacent to N atoms |
| Pyridine H-3/H-5 | ~7.8 - 8.2 | ~120 - 140 | Standard pyridine region |
| Pyridine H-4 | ~7.9 - 8.3 | ~142 | Para to N, influenced by Br |
| Pyridine C-6 (C-Br) | - | ~118 | Attached to electronegative Br |
1.2.2. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and isotopic distribution. A key feature will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes (M and M+2).
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by signals corresponding to the heteroaromatic rings.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine and pyrimidine rings.[3][4]
-
~800-600 cm⁻¹: C-Br stretching vibration.
Synthesis and Reaction Chemistry
The construction and subsequent functionalization of 5-(6-Bromopyridin-2-yl)pyrimidine are central to its utility as a molecular building block.
Retrosynthetic Analysis and Recommended Synthesis
The most logical and efficient method for constructing the C-C bond between the pyridine and pyrimidine rings is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance and robust nature.[5]
A retrosynthetic analysis points to two primary disconnection strategies:
-
Route A: 5-Bromopyrimidine + (6-Bromopyridin-2-yl)boronic acid (or ester)
-
Route B: (5-Pyridiminyl)boronic acid (or ester) + 2,6-Dibromopyridine
Route A is often preferred as 5-bromopyrimidine is commercially available and the required boronic acid can be synthesized or is also commercially available.
Synthesis Workflow via Suzuki-Miyaura Coupling
The following diagram illustrates a typical laboratory workflow for the synthesis of the title compound.
Caption: General workflow for Suzuki-Miyaura synthesis.
Chemical Reactivity: A Hub for Derivatization
The true value of 5-(6-Bromopyridin-2-yl)pyrimidine lies in its potential for selective, stepwise functionalization. The bromine atom on the electron-deficient pyridine ring is the primary reactive handle.
Key Reactive Sites:
-
C-Br Bond (Pyridine Ring): This is the most versatile site. The bromine is at the 6-position (ortho to the ring nitrogen), making it highly activated for both further cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6]
-
Ring Nitrogens: The nitrogen atoms of both rings are basic and can act as ligands for metal coordination or can be quaternized.
The diagram below outlines the principal reaction pathways available.
Caption: Key derivatization reactions at the C-Br bond.
Causality of Reactivity: The electron-withdrawing nature of the pyridine nitrogen atom polarizes the C-Br bond and stabilizes the intermediate in the catalytic cycles of cross-coupling reactions, leading to high reactivity. This makes the bromine an excellent leaving group for transformations like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][6][7]
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and derivatization of the title compound.
Protocol: Synthesis of 5-(6-Bromopyridin-2-yl)pyrimidine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of 5-bromopyrimidine with a suitable boronic acid.
Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 5-Bromopyrimidine | 158.98 | 1.00 g | 6.29 mmol | 1.0 |
| (6-Bromopyridin-2-yl)boronic acid | 200.82 | 1.52 g | 7.55 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 363 mg | 0.31 mmol | 0.05 |
| K₂CO₃ | 138.21 | 2.61 g | 18.87 mmol | 3.0 |
| 1,4-Dioxane | - | 30 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure
-
To a 100 mL Schlenk flask, add 5-bromopyrimidine, (6-bromopyridin-2-yl)boronic acid, Tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water mixture via cannula.
-
Heat the reaction mixture to 95 °C with vigorous stirring for 16 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.
Protocol: Buchwald-Hartwig Amination of 5-(6-Bromopyridin-2-yl)pyrimidine
This protocol details the C-N bond formation at the bromine position, a crucial step for introducing amine functionalities common in pharmaceuticals.[7][8]
Materials
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 5-(6-Bromopyridin-2-yl)pyrimidine | 249.07 | 500 mg | 2.01 mmol | 1.0 |
| Desired Amine (e.g., Morpholine) | 87.12 | 210 mg | 2.41 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 37 mg | 0.04 mmol | 0.02 |
| Xantphos | 578.68 | 70 mg | 0.12 mmol | 0.06 |
| NaOtBu | 96.10 | 289 mg | 3.01 mmol | 1.5 |
| Toluene | - | 20 mL | - | - |
Procedure
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 5-(6-Bromopyridin-2-yl)pyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with argon.
-
Add dry, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite, washing the pad with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to yield the aminated product.
Conclusion and Outlook
5-(6-Bromopyridin-2-yl)pyrimidine stands out as a highly valuable and versatile synthetic intermediate. Its chemical architecture, characterized by two linked, electron-deficient heteroaromatic rings and a reactive bromine handle, provides a robust platform for the rapid generation of molecular diversity. The predictable reactivity at the C-Br bond allows for controlled, stepwise functionalization using a suite of powerful palladium-catalyzed cross-coupling reactions. For researchers in drug discovery, this compound offers an attractive scaffold for library synthesis and lead optimization, enabling systematic exploration of the chemical space around a privileged bi-heteroaryl core. As synthetic methodologies continue to advance, the utility and applications of such well-designed building blocks will undoubtedly continue to expand.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. Benchchem.
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5-Bromopyrimidine. PubChem. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]
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Spectroscopic analysis of 2-amino-5-bromopyridine. Heterocyclic Letters. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Supporting Information: H NMR Spectrum and C NMR Spectrum data. The Royal Society of Chemistry. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Pyridine. Wikipedia. Available at: [Link]
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2-Amino-5-bromopyridine. PubChem. Available at: [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available at: [Link]
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